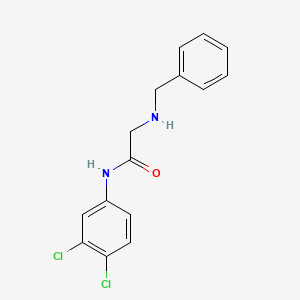

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylamino)-N-(3,4-dichlorophenyl)acetamide, commonly known as BDA, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 299.13 g/mol and a melting point of 175-176 °C. BDA is a derivative of acetamide, which is a simple amide with two carboxyl groups and one amine group. BDA is synthesized from the reaction of 3,4-dichloroaniline and benzylamine in the presence of a base catalyst.

Applications De Recherche Scientifique

Antimicrobial Activity

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide derivatives have been explored for their potential antimicrobial properties. A study involving the synthesis and antimicrobial activity evaluation of new diphenylamine derivatives, including 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide, demonstrated significant antimicrobial and antifungal activities. This suggests that compounds related to 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide can be potent antimicrobial and antifungal agents, which could be beneficial in developing new treatments for infections (Kumar & Mishra, 2015).

Neuroprotective Effects

Compounds structurally similar to 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide, such as novel anilidoquinoline derivatives, have shown significant antiviral and neuroprotective effects, particularly against Japanese encephalitis. These compounds have been evaluated for their therapeutic efficacy in treating this condition, demonstrating significant decreases in viral load and an increase in survival rates in infected models. This indicates the potential neuroprotective applications of 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide and its derivatives in viral encephalitis treatment (Ghosh et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, which share a similar core structure with 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide, revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds have shown good light harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with cyclooxygenase 1 (COX1) suggest potential therapeutic applications through binding interactions (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(8-14(13)17)19-15(20)10-18-9-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAGZCHFYMPFJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)

![2-((2-chlorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855136.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2855140.png)

![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)

![2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol](/img/structure/B2855148.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)

![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)